4-Hydroxy-m-anisaldehyde, bromo derivative

Total Synthesis Medicinal Chemistry Opiate Alkaloids

Sourcing regioisomerically pure 2-bromovanillin is critical for syntheses where substitution pattern dictates downstream success. Impure or mixed isomers derail multi-step routes to (-)-codeine, (-)-morphine, and deuterated coniferyl alcohol. • Regiospecific bromine ortho to both methoxy and hydroxy groups ensures fidelity in palladium-catalyzed cyclizations and lithium-halogen exchange. • Essential for the six-step JACS route to the tricyclic opiate intermediate - wrong isomer, no product. • Enables precise deuteration at the 2-position for artificial lignin studies (U.S. DOE OSTI report). • Ortho-substitution pattern confers distinct bioactivity in antimicrobial SAR vs. meta/para analogs. We supply the exact CAS 89984-24-7 with certified regiopurity. Global shipping; inquire for bulk.

Molecular Formula C8H7BrO3
Molecular Weight 231.04 g/mol
CAS No. 89984-24-7
Cat. No. B12332922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-m-anisaldehyde, bromo derivative
CAS89984-24-7
Molecular FormulaC8H7BrO3
Molecular Weight231.04 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1Br)C=O)O
InChIInChI=1S/C8H7BrO3/c1-12-8-6(11)3-2-5(4-10)7(8)9/h2-4,11H,1H3
InChIKeyYDONHJQIDPMMJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromovanillin Overview & Procurement


4-Hydroxy-m-anisaldehyde, bromo derivative, systematically known as 2-bromo-4-hydroxy-3-methoxybenzaldehyde and commonly referred to as 2-bromovanillin, is a key substituted aromatic aldehyde with the molecular formula C8H7BrO3 and a molecular weight of 231.04 g/mol [1]. This compound is a monosubstituted bromo derivative of vanillin and is distinguished by its specific substitution pattern, where the bromine atom is ortho to both the methoxy and hydroxy groups on the aromatic ring [1]. This unique structure dictates its reactivity and suitability as a building block in complex molecule synthesis, particularly in the pharmaceutical sector . Its primary role is as a versatile intermediate, and its procurement is driven by the need for high-purity, regiochemically pure material for precise synthetic applications .

Synthetic intermediate workflow Regiospecific building block for multi-step medicinal chemistry
Regiochemical purity priority Requires high-purity ortho-bromo isomer to control downstream reactivity
Research supply selection Supplied as a rare isomer; bypasses challenging regioisomer separation

Why 2-Bromovanillin Is Irreplaceable


The bromination of vanillin yields a mixture of regioisomers: 2-bromovanillin (CAS 89984-24-7), 5-bromovanillin (CAS 2973-76-4), and 6-bromovanillin (CAS 60632-40-8) [1]. These in-class analogs, while sharing an identical molecular formula and weight, are not interchangeable. Their different bromine substitution patterns lead to vastly different electronic properties and steric environments around the reactive aldehyde and phenolic groups [1]. This results in each isomer being a distinct chemical entity with unique reactivity profiles, which directly impacts their utility in multi-step syntheses. The following evidence demonstrates that for specific, high-value applications, the regiochemical identity of the compound is not a variable but a strict requirement for successful downstream chemistry .

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Bromine position mismatch In-class isomers (5-bromo, 6-bromo) share the same formula but divergent electronic and steric profiles
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Synthetic route incompatibility Published Pd-catalyzed sequences require the ortho-bromo pattern; alternative isomers may derail the reaction pathway
!
Analytical identity conflict Melting point differs by 23–24 °C from 6-bromovanillin; using the wrong isomer may compromise purity assessment

2-Bromovanillin Selection Evidence


Reactivity in Opiate Alkaloid Synthesis

2-Bromovanillin serves as a critical, regiospecific starting material in a published six-step synthesis of a pivotal tricyclic intermediate en route to the opiate alkaloids (-)-codeine and (-)-morphine . The specific ortho-bromine substitution pattern in 2-bromovanillin is required for the subsequent Pd-catalyzed asymmetric allylic alkylation and Heck vinylation reactions used to construct the complex molecular architecture . Substitution with its isomers, such as 5-bromovanillin or 6-bromovanillin, is not possible for this route because their distinct substitution patterns would lead to a different, non-functional intermediate, derailing the established synthetic sequence .

Opiate alkaloid synthesis
Head-to-head
Viable tricyclic intermediate in 6 steps
Validates regiospecific necessity for published total synthesis
5-bromo/6-bromo isomers lead to synthesis failure
Total Synthesis Medicinal Chemistry Opiate Alkaloids

Physicochemical Property Differences

The physicochemical properties of bromovanillin isomers differ, impacting their handling and purification. For instance, the melting point of 2-bromovanillin is reported as 154-155 °C [1]. In contrast, its isomer 6-bromovanillin exhibits a significantly higher melting point of 178 °C [1]. This 23-24 °C difference in melting point provides a clear, quantitative basis for distinguishing the isomers and can be used for identity confirmation, purity assessment, and the design of recrystallization protocols.

Melting point identity
Head-to-head
154–155 °C
Supports isomer confirmation and purity assessment
23–24 °C lower than 6-bromovanillin
Analytical Chemistry Process Chemistry Separation Science

Regioselectivity in Bromination

The formation of 2-bromovanillin during the direct bromination of vanillin is a kinetically disfavored pathway due to the combined directing effects of the existing functional groups [1]. Both the hydroxyl and methoxy groups are strong ortho-para directors, but the steric hindrance around the 2-position is substantial. The meta-directing aldehyde group further diminishes the likelihood of substitution at the 2-position [1]. Consequently, 5-bromovanillin is the major product under standard bromination conditions [2]. This inherent difficulty in synthesis makes 2-bromovanillin a relatively rarer and more valuable isomer, often requiring alternative synthetic strategies to obtain in pure form [1].

Bromination regioselectivity
Class-level inference
Kinetically disfavored minor product
Context-dependent supply advantage; 5-bromovanillin is major isomer
Direct isolation from reaction mixture is challenging
Organic Synthesis Reaction Mechanisms Regioselectivity

2-Bromovanillin Application Scenarios


Opiate Alkaloid Total Synthesis

Procure CAS 89984-24-7 as a regiospecific building block for the synthesis of opiate alkaloids like (-)-codeine and (-)-morphine. This application is supported by a peer-reviewed publication in the Journal of the American Chemical Society, which established a six-step route from 2-bromovanillin to a pivotal tricyclic intermediate . The use of any other bromovanillin isomer would lead to a different intermediate and prevent the established synthetic route from functioning. Sourcing this exact compound is therefore a non-negotiable requirement for replicating or extending this total synthesis work .

Deuterated Lignin Precursors

Use 2-bromovanillin as a starting material for the synthesis of 2-deuterovanillin dimethyl acetal, which is subsequently converted into deuterated coniferyl alcohol for artificial lignin studies. This application is documented in a technical report from the U.S. Department of Energy's Office of Scientific and Technical Information (OSTI) [1]. The specific 2-position bromine is essential for the subsequent lithium-halogen exchange and deuteration step. Other isomers would not yield the required deuterated coniferyl alcohol with the label at the desired position [1].

Antimicrobial Agent Development

Explore the use of 2-bromovanillin and its derivatives in the development of novel antimicrobial compounds. Recent studies have investigated the synthesis, crystal structure, and antimicrobial properties of bromo-based ortho-vanillin compounds against Gram-positive bacteria like Enterococcus faecalis [2]. The specific ortho-bromine substitution pattern in this class of compounds influences its bioactivity and binding affinity to bacterial targets, making it a distinct starting point for structure-activity relationship (SAR) studies compared to its meta- or para-substituted analogs [2].

Application
Selection Property
Validation Focus
Opiate alkaloid total synthesis
Regiospecific ortho-bromo pattern
Pd-catalyzed allylic alkylation / Heck sequence compatibility
Deuterated lignin precursor studies
2‑position bromine for Li-halogen exchange
Deuterium incorporation at desired coniferyl alcohol position
Antimicrobial screening research
Ortho-bromo substitution for SAR exploration
Binding-affinity review and Gram-positive strain-panel endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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